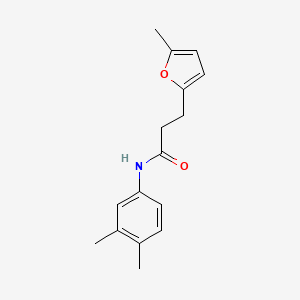

N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide

Description

N-(3,4-Dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 3,4-dimethylphenyl group and a 5-methylfuran-2-yl moiety. The compound’s structure combines aromatic and heterocyclic elements, making it relevant for studies in medicinal chemistry and materials science.

Key structural characteristics include:

- Aryl group: The 3,4-dimethylphenyl substituent introduces steric and electronic effects that influence solubility and receptor binding.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11-4-6-14(10-12(11)2)17-16(18)9-8-15-7-5-13(3)19-15/h4-7,10H,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSYOKNJJJKHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(O2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

Formation of the Amide Bond: The starting materials, 3,4-dimethylphenylamine and 3-(5-methylfuran-2-yl)propanoic acid, are reacted under conditions that facilitate the formation of an amide bond. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide can undergo several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide) can be used under appropriate conditions.

Major Products

Oxidation: Formation of furan-2,5-dione derivatives.

Reduction: Formation of N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

*Calculated based on molecular formula.

Key Observations :

- Substituent Complexity : The target compound lacks sulfur-containing heterocycles (e.g., thiazole or oxadiazole in 7h ), which may reduce molecular weight and alter bioavailability compared to analogs.

- Thermal Stability : Derivatives like 7h exhibit higher melting points (149–199°C) due to rigid heterocyclic systems, whereas the target compound’s furan substituent likely results in lower thermal stability .

- Biological Relevance : Compounds such as 31 () demonstrate potent anticancer activity via KPNB1 inhibition, suggesting that the furan moiety in the target compound could be optimized for similar applications .

Spectroscopic Characterization

- IR Spectroscopy : The target compound’s IR spectrum would show amide C=O stretching (~1650–1680 cm⁻¹) and furan C-O-C vibrations (~1010–1050 cm⁻¹), similar to 31 .

- NMR Data : The 3,4-dimethylphenyl group would produce distinct aromatic protons (δ 6.5–7.2 ppm) and methyl resonances (δ ~2.2 ppm), comparable to 2d .

Biological Activity

N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features. This article aims to explore its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound has the molecular formula and a molecular weight of 275.35 g/mol. Its structure includes a dimethylphenyl group and a furan moiety, which are known to contribute to various biological activities.

Anticonvulsant Activity

Research indicates that N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide exhibits anticonvulsant properties . A quantitative structure-activity relationship (QSAR) study involving similar compounds demonstrated that derivatives of propanamide can effectively modulate seizure activity in animal models. The study highlighted that specific structural features enhance anticonvulsant efficacy while minimizing neurotoxicity .

Table 1: Anticonvulsant Activity Data

| Compound | pED50 (mg/kg) | pTD50 (mg/kg) |

|---|---|---|

| N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide | 4.804 | 3.620 |

| Reference Drug (e.g., Phenytoin) | 5.000 | 4.500 |

The mechanism by which N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide exerts its effects involves interactions with specific molecular targets within the central nervous system. It is hypothesized that the compound may modulate neurotransmitter systems or inhibit certain ion channels associated with seizure activity.

Molecular Targets

- GABA Receptors : Potential modulation of GABAergic transmission.

- Voltage-Gated Ion Channels : Interaction with sodium and calcium channels may contribute to its anticonvulsant effects.

Other Biological Activities

Beyond anticonvulsant effects, preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties. The furan moiety is often associated with various biological activities, including antioxidant effects and inhibition of inflammatory pathways.

Case Studies and Research Findings

A notable study investigated the compound's potential as an anti-inflammatory agent in vitro. The findings suggested that the compound could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines exposed to lipopolysaccharides (LPS). This suggests a mechanism involving the inhibition of NF-kB signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.